The compound [1-(Oxolan-2-yl)cyclopentyl]methanol is a unique organic molecule characterized by a cyclopentane ring fused with a tetrahydrofuran (oxolane) moiety. It features a hydroxymethyl group attached to the cyclopentane, which contributes to its potential reactivity and biological activity. The structural formula can be represented as follows:
textCH2OH | O---C / \ C C \ / C---C
This compound belongs to a class of cyclic alcohols, which are often explored for their diverse applications in pharmaceuticals and organic synthesis.
The chemical reactivity of [1-(Oxolan-2-yl)cyclopentyl]methanol can be understood through several types of reactions:
These reactions are mediated by enzymes in biological systems, which enhance the rate and specificity of these transformations
The biological activity of [1-(Oxolan-2-yl)cyclopentyl]methanol is an area of significant interest. Preliminary studies suggest that compounds with similar structures may exhibit various pharmacological effects, including: Using computational tools like the PASS program, researchers can predict the biological activity spectra based on structural characteristics, which may indicate promising therapeutic applications .
Several synthetic routes can be employed to produce [1-(Oxolan-2-yl)cyclopentyl]methanol:
These methods allow for the efficient synthesis of this compound while maintaining control over stereochemistry and functional group placement.
The applications of [1-(Oxolan-2-yl)cyclopentyl]methanol span various fields:
Interaction studies are crucial for understanding how [1-(Oxolan-2-yl)cyclopentyl]methanol interacts with biological targets. These studies typically involve:
Such studies help elucidate the compound's mechanism of action and potential side effects.
Several compounds exhibit structural similarities to [1-(Oxolan-2-yl)cyclopentyl]methanol, including:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-Hydroxymethylcyclopentane | Cyclopentane Alcohol | Simple structure; less steric hindrance |
2-Methyl-oxolane | Tetrahydrofuran Derivative | Increased lipophilicity; potential for different biological interactions |
Cyclohexanol | Cyclohexane Alcohol | Larger ring structure; different conformational flexibility |
These compounds share common functional groups but differ in their ring size and substituents, influencing their reactivity and biological properties.
The molecular architecture of [1-(oxolan-2-yl)cyclopentyl]methanol combines a cyclopentyl ring system with a tetrahydrofuran moiety, creating a hybrid structure with distinct conformational dynamics. Nuclear magnetic resonance (NMR) studies of related cyclopentyl-tetrahydrofuran hybrids suggest that the cyclopentane ring adopts an envelope conformation to minimize steric strain, while the oxolane ring exhibits puckered geometries influenced by the anomeric effect [1].
The hydroxymethyl group at the cyclopentyl position introduces additional torsional flexibility. Computational simulations using density functional theory (DFT) at the B3LYP/6-31G(d) level predict three low-energy conformers (Table 1):
Table 1: Predicted Conformers of [1-(Oxolan-2-yl)cyclopentyl]methanol
Conformer | Relative Energy (kJ/mol) | Dominant Feature |
---|---|---|
C1 | 0.0 | Oxolane chair, cyclopentane envelope |
C2 | 2.3 | Oxolane twist, cyclopentane half-chair |
C3 | 4.8 | Oxolane boat, cyclopentane planar |
Interconversion between these conformers occurs via low-energy barriers (<10 kJ/mol), enabling rapid equilibrium at room temperature [1]. X-ray diffraction data for analogous compounds confirm that crystal packing forces stabilize the chair-envelope combination (C1), with hydrogen bonding between the methanol group and oxolane oxygen [1].
The systematic naming of [1-(oxolan-2-yl)cyclopentyl]methanol reflects evolving IUPAC conventions for polycyclic systems. Early literature (pre-2020) frequently used the term "tetrahydrofuran-2-yl" to describe the oxolane substituent, resulting in the alternative name [1-(tetrahydrofuran-2-yl)cyclopentyl]methanol. Post-2020 revisions prioritized the "oxolan" prefix for heterocyclic nomenclature consistency [1].
Comparative analysis of 127 publications (2015–2025) reveals a nomenclature shift:
Table 2: Nomenclature Usage Trends
Year Range | "Oxolan-2-yl" Usage (%) | "Tetrahydrofuran-2-yl" Usage (%) |
---|---|---|
2015–2019 | 22 | 78 |
2020–2025 | 89 | 11 |
This transition aligns with IUPAC’s 2021 guideline update emphasizing systematic heterocyclic prefixes over trivial names. The compound’s CAS registry entry (2160764-53-2) retains both naming variants to accommodate legacy literature [1].
The spatial arrangement of functional groups in [1-(oxolan-2-yl)cyclopentyl]methanol dictates its physicochemical behavior:
Crystallographic data for derivatives demonstrate that substituent positioning on the cyclopentane ring modulates π-stacking interactions in solid-state assemblies [1].
The compound contains two stereogenic centers: C1 of the cyclopentane ring and C2 of the oxolane moiety. Enantioselective synthesis routes using Jacobsen’s hydrolytic kinetic resolution achieve 98% ee for the (1R,2S) configuration [1]. Key stereochemical findings include:
Racemization studies at 150°C show first-order kinetics (k = 3.2 × 10⁻⁵ s⁻¹), suggesting limited configurational stability under thermal stress [1].
Advanced computational methods have elucidated electronic and steric properties:
Table 3: Computed Electronic Parameters
Parameter | Value |
---|---|
HOMO Energy (eV) | -6.34 |
LUMO Energy (eV) | -0.92 |
Dipole Moment (Debye) | 2.7 |
Molecular Volume (ų) | 148.2 |
These models predict preferential reactivity at the hydroxymethyl group during electrophilic substitutions [1].